1-(Trifluoromethyl)naphthalene-6-carbonyl chloride
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Overview
Description
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O and a molecular weight of 258.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a carbonyl chloride group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Preparation Methods
One common method is the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of materials with specific electronic and chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride involves its ability to act as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s reactivity by withdrawing electrons, making the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: While both compounds contain the trifluoromethyl group, the naphthalene ring in this compound provides additional stability and reactivity.
1-(Trifluoromethyl)naphthalene: This compound lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carbonyl chloride group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H6ClF3O |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)8-4-5-9-7(6-8)2-1-3-10(9)12(14,15)16/h1-6H |
InChI Key |
SHELUUOARCKHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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